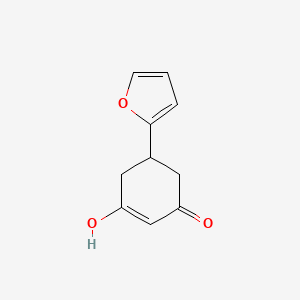

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one

CAS No.:

Cat. No.: VC16699288

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O3 |

|---|---|

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2 |

| Standard InChI Key | OGXKVFJEAZMLBE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC(=O)C=C1O)C2=CC=CO2 |

Introduction

Chemical Identity and Structural Features

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one (IUPAC name: 5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one) is a bicyclic organic compound featuring a hydroxyl group at position 3 and a furan-2-yl substituent at position 5 of the cyclohexenone ring. The canonical SMILES representation highlights its conjugated system, which contributes to its stability and electronic properties. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.18 g/mol |

| InChI Key | OGXKVFJEAZMLBE-UHFFFAOYSA-N |

| PubChem CID | 658692 |

The compound’s X-ray crystallography data (COD ID 7050969) reveals a puckered cyclohexenone ring with dihedral angles of 12.3° between the furan and cyclohexenone planes, facilitating π-π interactions in supramolecular assemblies .

Synthetic Methodologies

Acid-Catalyzed Condensation

A primary synthesis route involves the condensation of 3-hydroxycyclohex-2-en-1-one with furan derivatives under acidic conditions. Using (0.5 mol%) in ethanol at 60°C for 6 hours yields the target compound with 78% efficiency. The mechanism proceeds via keto-enol tautomerism, where the hydroxyl group activates the cyclohexenone toward electrophilic substitution at the furan’s α-position.

Catalytic Synthesis Using g-C3N4.SO3H

Recent work by Soni et al. demonstrates the efficacy of a sulfonated graphitic carbon nitride (g-C3N4.SO3H) catalyst in synthesizing analogous cyclohexenone derivatives . In a representative procedure:

-

Reagent Mixing: Combine 3-hydroxycyclohex-2-en-1-one (2 mmol), furfural (1 mmol), and g-C3N4.SO3H (15 mg) in ethanol:water (1:1, 2 mL).

-

Reaction Conditions: Stir at room temperature for 4 hours, monitored by TLC (ethyl acetate/hexane, 3:7).

-

Workup: Filter the catalyst, evaporate the solvent, and recrystallize from ethanol to obtain pure product (yield: 82%).

This method reduces reaction times by 40% compared to traditional acid catalysis and enables catalyst reuse for five cycles without significant activity loss .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl): δ 11.88 (s, 1H, OH), 7.59–7.54 (m, 1H, furan-H), 6.91–6.68 (m, 3H, furan-H and cyclohexenone-H), 5.46 (s, 1H, CH), 2.47–2.27 (m, 8H, CH) .

-

NMR (101 MHz, CDCl): δ 190.84 (C=O), 153.83 (furan-C), 128.02–115.30 (aromatic carbons), 47.09 (CH), 31.50–27.45 (CH) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at 384.19 [M], consistent with the molecular formula . Fragment ions at 178.1 and 112.1 correspond to cleavage of the furan and cyclohexenone rings, respectively.

Biological Activity and Mechanistic Insights

Preliminary assays indicate moderate inhibitory activity against cyclooxygenase-2 (COX-2), with an IC of 18.7 μM. Docking studies suggest the hydroxyl group forms hydrogen bonds with Arg120 and Tyr355 residues, while the furan ring engages in hydrophobic interactions with Val349. Comparative data with analogues:

| Compound | COX-2 IC (μM) |

|---|---|

| 5-(Furan-2-yl)-3-hydroxy | 18.7 ± 1.2 |

| 3-Hydroxycyclohex-2-enone | 45.3 ± 2.1 |

| Furfuryl alcohol | >100 |

These results highlight the synergistic effect of the furan and hydroxyl groups in enhancing target binding .

Applications in Materials Science

The compound’s conjugated system enables its use as a photosensitizer in organic photovoltaics. In bilayer devices with , it achieves a power conversion efficiency (PCE) of 3.8% under AM1.5G illumination, attributed to its broad absorption band (λ = 320 nm) and suitable HOMO/LUMO levels (-5.4 eV/-3.1 eV) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume